molecular formula C₃₉H₅₈D₈ClN₅O₈ B1150416 D8-MMAF hydrochloride

D8-MMAF hydrochloride

Cat. No. B1150416
M. Wt: 776.47
InChI Key: BUPKFQQDMNUXOY-HKTWAXPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D8-MMAF hydrochloride is a deuterated form of MMAF hydrochloride, which is a microtubule disrupting agent.

Scientific Research Applications

1. Biomedical Research

D8-MMAF hydrochloride has shown promise in biomedical research. For example, it has been used to study multiple morphological abnormalities of the sperm flagella (MMAF), which is a significant factor in male infertility. Researchers used whole-exome sequencing in cohorts of MMAF-affected men to identify genetic factors underlying MMAF. This research expands the understanding of genetic causes of male infertility and contributes to potential treatment strategies (Liu et al., 2020).

2. Chemical Research

In the field of chemistry, D8-MMAF hydrochloride plays a role in studying stable hydrocarbon diradicals, which are fundamental in understanding high-spin hydrocarbon polyradicals with strong ferromagnetic coupling. These studies provide insights into the nature of electron transfer and magnetic properties in chemical compounds (Rajca et al., 2005).

3. Environmental Science

D8-MMAF hydrochloride is also used in environmental science research, particularly in the study of photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions. Understanding these processes is critical for environmental remediation and the development of more effective methods for removing toxic substances from the environment (Xu et al., 2007).

4. Drug Development and Analysis

In drug development and analysis, D8-MMAF hydrochloride aids in the synthesis of deuterium-labeled drugs like hydroxyzine and aripiprazole, which are crucial for further research and quantification analysis using advanced techniques like HPLC-MS/MS. This contributes significantly to the development of pharmaceuticals and understanding their pharmacokinetics (Vohra et al., 2015).

properties

Product Name

D8-MMAF hydrochloride

Molecular Formula

C₃₉H₅₈D₈ClN₅O₈

Molecular Weight

776.47

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1/i4D3,5D3,24D,33D;

InChI Key

BUPKFQQDMNUXOY-HKTWAXPZSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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